Ethyl cartrizoate

Übersicht

Beschreibung

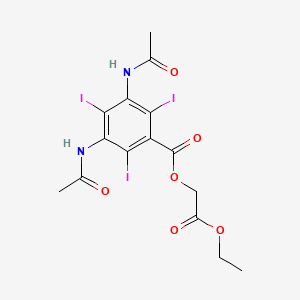

Äthylcartrizoat ist eine chemische Verbindung mit der Summenformel C15H15I3N2O6 . Es wird hauptsächlich als Bronchographie-Mittel in der diagnostischen Bildgebung verwendet . Die Verbindung ist bekannt für ihren hohen Jodgehalt, der sie effektiv zur Verbesserung des Kontrasts von Bronchographiebildern macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Äthylcartrizoat kann durch Veresterung von 3,5-Diacetamido-2,4,6-triiodobenzoesäure mit 2-Ethoxy-2-oxoethanol synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator, wie z. B. konzentrierte Schwefelsäure, um den Veresterungsprozess zu erleichtern . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in den gewünschten Ester zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Äthylcartrizoat die Verwendung von großtechnischen Reaktoren und kontinuierlichen Verfahren, um Ausbeute und Effizienz zu optimieren. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die gewünschte Temperatur und den gewünschten Druck zu halten und eine gleichmäßige Produktqualität zu gewährleisten. Das Endprodukt wird durch Kristallisation und Filtration gereinigt, um alle Verunreinigungen zu entfernen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl cartrizoate can be synthesized through the esterification of 3,5-diacetamido-2,4,6-triiodobenzoic acid with 2-ethoxy-2-oxoethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Äthylcartrizoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Die Jodatome in Äthylcartrizoat können unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Halogenaustauschreaktionen verwenden häufig Halogenierungsmittel wie Chlor oder Brom.

Hauptsächlich gebildete Produkte

Hydrolyse: 3,5-Diacetamido-2,4,6-triiodobenzoesäure und 2-Ethoxy-2-oxoethanol .

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Substitution: Verschiedene halogenierte oder funktionalisierte Derivate.

Wissenschaftliche Forschungsanwendungen

Äthylcartrizoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Biologie: Wird in bildgebenden Studien eingesetzt, um Bronchialstrukturen zu visualisieren.

Industrie: Wird bei der Entwicklung neuer bildgebender Mittel und diagnostischer Werkzeuge eingesetzt.

Wirkmechanismus

Der primäre Wirkmechanismus von Äthylcartrizoat ist seine Fähigkeit, den Kontrast von Bronchographiebildern zu verbessern. Der hohe Jodgehalt der Verbindung erhöht die Absorption von Röntgenstrahlen, wodurch die Bronchialstrukturen auf dem Röntgenfilm deutlicher sichtbar werden . Die Verbindung interagiert nicht direkt mit biologischen Zielstrukturen, sondern dient als physikalischer Verstärker des Bildkontrasts.

Wirkmechanismus

The primary mechanism of action of ethyl cartrizoate is its ability to enhance the contrast of bronchographic images. The high iodine content of the compound increases the absorption of X-rays, making the bronchial structures more visible on the imaging film . The compound does not interact directly with biological targets but acts as a physical enhancer of image contrast.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Iopamidol

- Iohexol

- Iodixanol

Einzigartigkeit

Äthylcartrizoat ist einzigartig aufgrund seiner spezifischen Anwendung in der Bronchographie und seines hohen Jodgehalts, der im Vergleich zu anderen bildgebenden Mitteln eine überlegene Kontrastverstärkung bietet . Darüber hinaus ermöglicht seine chemische Struktur eine effiziente Synthese und Reinigung, was es in bestimmten diagnostischen Anwendungen zu einer bevorzugten Wahl macht .

Biologische Aktivität

Ethyl cartrizoate, also known as ethyl (E,Z)-2,4-decadienoate, is a compound that has garnered attention for its biological activities, particularly in the context of its use as an attractant in pest management. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various organisms, and potential applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role as a kairomonal attractant for certain moth species, particularly the codling moth (Cydia pomonella). This compound has been studied for its electroantennographic responses in various tortricid species, indicating its significance in pest control strategies.

- Kairomonal Activity : this compound acts as a kairomone, which is a chemical signal emitted by one species that influences the behavior of another species. In this case, it attracts both male and female codling moths, enhancing the efficacy of traps used in agricultural settings .

- Electroantennographic (EAG) Responses : Research has demonstrated that the EAG responses of different tortricid species to this compound are dose-dependent. This means that varying concentrations of the compound can elicit different levels of attraction, which is crucial for optimizing pest management strategies .

Field-Trapping Experiments

Field experiments conducted in Italy have confirmed the attractiveness of this compound to codling moths and other related species. The results indicated that traps baited with this compound significantly outperformed control traps without the attractant. This finding suggests that this compound could be effectively utilized in integrated pest management (IPM) programs to monitor and control pest populations .

Comparative Studies

A comparative study highlighted the biological activity of this compound against other alkylating agents and its potential therapeutic applications. While specific data on its antineoplastic properties were limited, it was noted that compounds with similar structures often exhibit significant biological activities .

Data Table: Biological Activity Summary

Potential Applications

This compound's biological activity suggests several potential applications:

- Pest Management : As an effective attractant for codling moths, it can be used in traps to reduce pest populations in orchards and vineyards.

- Research Tool : Its ability to elicit specific behavioral responses makes it a valuable tool for studying insect behavior and ecology.

- Therapeutic Investigations : Although more research is needed, there may be unexplored therapeutic potentials based on its chemical structure and biological activity.

Eigenschaften

IUPAC Name |

(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRUIDLJDTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205774 | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-09-0 | |

| Record name | Ethyl cartrizoate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL CARTRIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.